Dimethyl acetylenedicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101119. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

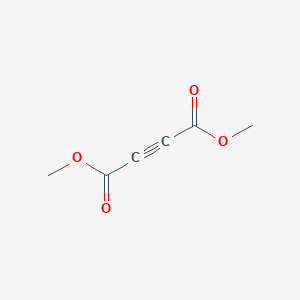

Structure

3D Structure

Properties

IUPAC Name |

dimethyl but-2-ynedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHILMKFSCRWWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061088 | |

| Record name | 2-Butynedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-42-5 | |

| Record name | Dimethyl acetylenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylenedicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl acetylenedicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butynedioic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl butynedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ACETYLENEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZA2PL15F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyl Acetylenedicarboxylate: A Comprehensive Technical Guide to Physical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a highly versatile and reactive organic compound with the chemical formula C₆H₆O₄. As a diester featuring a carbon-carbon triple bond conjugated with two ester groups, DMAD is a potent electrophile. This reactivity makes it a valuable reagent in a wide array of organic syntheses, most notably in cycloaddition reactions such as the Diels-Alder reaction and as a Michael acceptor. Its utility extends to the synthesis of complex heterocyclic compounds, pharmaceuticals, and advanced materials. This technical guide provides an in-depth overview of the physical properties and associated hazards of dimethyl acetylenedicarboxylate, offering critical information for its safe and effective handling in a laboratory setting.

Physical Properties

The physical characteristics of this compound are well-documented, providing a clear profile of the substance under various conditions. These properties are crucial for its proper storage, handling, and use in experimental setups.

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₄ | |

| Molar Mass | 142.11 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Density | 1.156 g/mL at 25 °C | |

| Melting Point | -18 °C | |

| Boiling Point | 95-98 °C at 19 mmHg | |

| Flash Point | 86 °C (closed cup) | |

| Solubility | Soluble in most organic solvents; insoluble in water. | |

| Refractive Index (n20/D) | 1.447 |

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols for determining the key physical properties of liquid compounds like this compound. These are based on standard laboratory procedures.

1.2.1. Determination of Melting Point (for low-melting substances)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances with a melting point below room temperature, a cooling method is employed.

-

Methodology:

-

A small sample of this compound is placed in a capillary tube.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a cooling bath (e.g., a mixture of ice and salt or a cryostat).

-

The temperature of the bath is slowly lowered.

-

The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded as the freezing range, which corresponds to the melting range.

-

1.2.2. Determination of Boiling Point at Reduced Pressure

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For heat-sensitive compounds or those with high atmospheric boiling points, determination at reduced pressure is preferred to prevent decomposition.

-

Methodology:

-

A small volume of this compound is placed in a distillation flask with a boiling chip.

-

The flask is connected to a vacuum source and a manometer to monitor the pressure. A condenser and receiving flask are also attached.

-

The apparatus is evacuated to the desired pressure (e.g., 19 mmHg).

-

The flask is gently heated in a heating mantle or oil bath.

-

The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that pressure.

-

1.2.3. Determination of Density using a Pycnometer

-

Principle: Density is the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.

-

Methodology:

-

The empty, clean, and dry pycnometer is accurately weighed (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).

-

The density of this compound (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V.

-

1.2.4. Determination of Flash Point (Pensky-Martens Closed-Cup Method - ASTM D93)

-

Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. The Pensky-Martens closed-cup method is suitable for liquids with a flash point above 40°C.

-

Methodology:

-

A brass test cup is filled with the sample to a specified level.

-

The cup is heated at a slow, constant rate.

-

A stirring mechanism ensures uniform temperature distribution.

-

At regular temperature intervals, an ignition source is briefly introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite with a distinct flash.

-

Hazards and Safety Information

This compound is a hazardous chemical that requires careful handling to avoid adverse health effects and accidents.

GHS Classification and Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | GHS05 | Danger | H318: Causes serious eye damage. |

| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid. |

Toxicological Properties

-

Acute Oral Toxicity (LD50): The median lethal dose (LD50) for oral administration in mice is reported to be 550 mg/kg.

-

Skin Corrosion/Irritation: Causes severe skin burns.

-

Serious Eye Damage/Irritation: Causes serious eye damage.

-

Inhalation: May cause respiratory irritation.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines for assessing the hazards of chemical substances.

2.3.1. OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

-

Principle: This method is an alternative to the classical LD50 test, using fewer animals and causing less suffering. It determines a dose that produces evident toxicity but not lethality.

-

Methodology:

-

A single sex (usually female rats) is used.

-

A sighting study is performed with a single animal to determine the appropriate starting dose.

-

In the main study, a group of animals (typically 5) is dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Based on the outcome, the substance is classified into one of the GHS categories.

-

2.3.2. OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

Principle: This test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Methodology:

-

The test substance is applied to a small area of the skin of a single animal (typically a rabbit).

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

After exposure, the substance is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals over 14 days.

-

If corrosive effects are not observed, the test may be repeated on additional animals to confirm the results.

-

2.3.3. OECD Guideline 405: Acute Eye Irritation/Corrosion

-

Principle: This guideline assesses the potential of a substance to cause eye irritation or damage.

-

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal (typically a rabbit). The other eye serves as a control.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at specified intervals (1, 24, 48, and 72 hours) and daily thereafter for up to 21 days.

-

If no severe irritation or corrosion is observed, the test may be confirmed on up to two additional animals.

-

Reactivity and Stability

-

Reactivity: this compound is a highly reactive compound. It is a potent dienophile in Diels-Alder reactions and a strong Michael acceptor. It can undergo violent reactions with strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.

-

Stability: The compound is stable under normal laboratory conditions but is sensitive to light.

Visualizations of Key Processes

The following diagrams illustrate important reactions and workflows involving this compound.

Caption: Diels-Alder reaction of DMAD with cyclopentadiene.

Caption: Michael addition of an amine to DMAD.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is an indispensable reagent in modern organic synthesis, offering a pathway to a diverse range of molecular architectures. However, its high reactivity is accompanied by significant hazards that demand rigorous safety protocols. A thorough understanding of its physical properties is essential for designing and executing experiments safely and efficiently. Researchers, scientists, and drug development professionals must adhere to strict safety guidelines, including the use of appropriate personal protective equipment, to mitigate the risks associated with this valuable yet hazardous compound. By following the information outlined in this guide, users can harness the synthetic potential of this compound while ensuring a safe laboratory environment.

An In-depth Technical Guide to the Synthesis and Purification of Dimethyl Acetylenedicarboxylate (DMAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a highly versatile and electrophilic reagent widely employed in organic synthesis, particularly in cycloaddition reactions and as a Michael acceptor. Its utility in the construction of complex molecular frameworks makes a thorough understanding of its synthesis and purification paramount for researchers in academia and the pharmaceutical industry. This technical guide provides a comprehensive overview of the principal synthetic routes to DMAD, detailed experimental protocols, and robust purification methods. Quantitative data is systematically presented in tabular format for ease of comparison. Furthermore, this guide includes mandatory safety precautions for handling this hazardous chemical and visual diagrams of the synthetic workflows to facilitate comprehension.

Introduction

Dimethyl acetylenedicarboxylate (DMAD), with the chemical formula C₆H₆O₄, is a diester of acetylenedicarboxylic acid.[1] It is a colorless liquid at room temperature and is soluble in most organic solvents.[1] The electron-withdrawing nature of the two ester groups renders the carbon-carbon triple bond highly electrophilic, making DMAD a potent dienophile in Diels-Alder reactions and a strong Michael acceptor.[1] These reactive properties have led to its extensive use in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules, including pharmacologically active agents. Given its reactivity and hazardous nature, reliable and well-documented procedures for its preparation and purification are essential for its safe and effective use in a laboratory setting. This guide aims to provide such detailed information to support researchers in their synthetic endeavors.

Synthesis of this compound

Several synthetic routes to DMAD have been established, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory capabilities. The most common methods are detailed below.

Method 1: Esterification of Acetylenedicarboxylic Acid or its Monopotassium Salt

This is the most direct and widely used method for the laboratory-scale synthesis of DMAD.[2] It involves the Fischer esterification of acetylenedicarboxylic acid or its more stable monopotassium salt with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid.[2]

Experimental Protocol:

-

In a 2-liter round-bottomed flask, 400 g (510 ml, 12.5 moles) of methanol is cooled in an ice bath.

-

With continuous cooling and stirring, 200 g (111 ml, 2.04 moles) of concentrated sulfuric acid is added in small portions.

-

To this cold solution, 100 g (0.66 mole) of the monopotassium salt of acetylenedicarboxylic acid is added.

-

The flask is fitted with a calcium chloride drying tube and allowed to stand at room temperature for 4 days with occasional swirling.[2]

-

The liquid is then decanted from the precipitated inorganic salts. The salts are washed with 500 ml of cold water, and the washings are combined with the decanted liquid.

-

The combined aqueous-methanolic solution is extracted with five 500-ml portions of diethyl ether.

-

The combined ether extracts are washed successively with 200 ml of cold water, 150 ml of saturated sodium bicarbonate solution, and finally with 200 ml of cold water. The bicarbonate wash is crucial to neutralize any remaining acid, which can cause decomposition of the product during distillation.[2]

-

The ether solution is dried over anhydrous calcium chloride.

-

The ether is removed by distillation on a steam bath.

-

The crude DMAD is then purified by vacuum distillation.[2]

Logical Workflow for Synthesis Method 1:

Caption: Workflow for DMAD synthesis via esterification.

Method 2: From 2,3-Dibromosuccinic Acid

This two-step method involves the initial esterification of 2,3-dibromosuccinic acid to form dimethyl 2,3-dibromosuccinate, followed by a base-induced dehydrobromination to yield DMAD.[3]

Experimental Protocol:

Step 1: Synthesis of Dimethyl 2,3-dibromosuccinate

-

Dissolve 2,3-dibromosuccinic acid in methanol.

-

With continuous stirring, slowly add concentrated sulfuric acid dropwise to the solution. The rate of addition should be controlled to manage the exothermic reaction.

-

The reaction mixture is stirred for 2-3 hours at room temperature.[3]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield crude dimethyl 2,3-dibromosuccinate.

Step 2: Dehydrobromination to this compound

-

Dissolve the crude dimethyl 2,3-dibromosuccinate from Step 1 in ethanol.

-

An alkaline material, such as potassium hydroxide (B78521) or sodium hydroxide, is added to the solution with stirring.[3]

-

The mixture is heated to reflux and the reaction is maintained for 3-4 hours.[3]

-

After cooling to room temperature, the reaction mixture is subjected to a post-treatment which typically involves filtration to remove inorganic salts, followed by extraction of the product into an organic solvent.

-

The organic extract is washed, dried, and the solvent evaporated to give crude DMAD, which is then purified by vacuum distillation.[3]

Logical Workflow for Synthesis Method 2:

Caption: Workflow for DMAD synthesis from 2,3-dibromosuccinic acid.

Method 3: From Maleic Anhydride (B1165640)

This synthetic route begins with the readily available maleic anhydride and proceeds through bromination to give dibromosuccinic acid, followed by dehydrohalogenation to acetylenedicarboxylic acid, and finally esterification to DMAD.

Experimental Protocol:

Step 1: Bromination of Maleic Anhydride to Dibromosuccinic Acid

Step 2: Dehydrohalogenation of Dibromosuccinic Acid

-

A solution of potassium hydroxide (2.2 moles) is prepared in 700 ml of 95% methanol in a 2-liter round-bottomed flask equipped with a reflux condenser.

-

To this alkaline solution, 100 g (0.36 mole) of α,β-dibromosuccinic acid is added.

-

The mixture is refluxed for one hour and fifteen minutes on a steam bath.[4]

-

The reaction mixture is cooled, and the precipitated mixed salts (potassium bromide and potassium acetylenedicarboxylate) are collected by suction filtration and washed with methanol.[4]

-

The salt mixture is dissolved in water, and the acid potassium salt of acetylenedicarboxylic acid is precipitated by the addition of sulfuric acid.[4]

-

The isolated acid salt can then be esterified as described in Method 1 .

Step 3: Esterification of Acetylenedicarboxylic Acid (or its salt)

-

Follow the protocol outlined in Method 1 .

Purification of this compound

Crude DMAD from any of the synthetic routes requires purification to remove unreacted starting materials, by-products, and residual solvents.

Fractional Distillation under Reduced Pressure

This is the most common and effective method for purifying DMAD.[2]

Experimental Protocol:

-

The crude DMAD is placed in a round-bottomed flask suitable for distillation, equipped with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

A fractional distillation apparatus is assembled, including a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.[5]

-

The apparatus should be securely clamped, and the joints properly sealed for vacuum application.

-

A cold trap is typically placed between the apparatus and the vacuum pump to protect the pump from corrosive vapors.

-

The system is evacuated to the desired pressure (e.g., 8-19 mm Hg).

-

The distillation flask is gently heated using a heating mantle or an oil bath.[5]

-

The temperature of the vapor at the still head is monitored. A forerun containing any low-boiling impurities may be collected first.

-

The main fraction of pure DMAD is collected at a constant temperature and pressure.[5] The collection flask may be cooled in an ice bath.

Column Chromatography

While less common for the bulk purification of DMAD itself, column chromatography is a valuable technique for purifying DMAD derivatives or for removing highly polar or non-volatile impurities from small-scale preparations.[6][7]

General Protocol:

-

A suitable adsorbent, typically silica (B1680970) gel, is chosen. Given that DMAD is an ester, neutral or slightly acidic silica gel is appropriate.[6]

-

An eluent system is selected based on the polarity of DMAD and the impurities. This is often determined by preliminary TLC analysis. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297) in a low polarity ratio (e.g., 9:1 or 19:1), is a reasonable starting point.[7][8]

-

The column is packed with a slurry of the adsorbent in the initial eluent.

-

The crude DMAD, dissolved in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica, is carefully loaded onto the top of the column.

-

The column is eluted with the chosen solvent system, and fractions are collected sequentially.[7]

-

The composition of the collected fractions is monitored by TLC.

-

Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Recrystallization

DMAD is a liquid at room temperature, so recrystallization is not a suitable purification method for the compound itself. However, it is a primary purification technique for its solid derivatives.[9][10]

General Protocol for DMAD Derivatives:

-

Select a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] Common solvent systems include hexane/ethyl acetate, ethanol, or water for more polar compounds.[11]

-

Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

-

If colored impurities are present, the hot solution can be treated with a small amount of activated charcoal and then hot-filtered to remove the charcoal.

-

The hot, saturated solution is allowed to cool slowly to room temperature, during which time crystals of the pure compound should form.

-

The crystallization process can be completed by further cooling the mixture in an ice bath.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[10]

Data Presentation

Table 1: Physical and Spectroscopic Properties of DMAD

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₄ | [1] |

| Molar Mass | 142.11 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.1564 g/cm³ | [1] |

| Boiling Point | 195–198 °C (at 760 mmHg) | [1] |

| 96–98 °C (at 8 mmHg) | [1] | |

| 95–98 °C (at 19 mmHg) | [2] | |

| Refractive Index (n_D²⁵) | 1.4444–1.4452 | [2] |

| ¹H NMR (CDCl₃) | δ ~3.78 ppm (s, 6H) | [12][13] |

| ¹³C NMR (CDCl₃) | δ ~53.0 (OCH₃), ~75.0 (C≡C), ~152.0 (C=O) | [12] |

| IR (neat, cm⁻¹) | ~2960 (C-H), ~2250 (C≡C), ~1725 (C=O) | [12] |

| MS (EI, m/z) | 111 (M - OCH₃), 83, 59 (COOCH₃) | [14] |

Table 2: Comparison of Synthetic Methods for DMAD

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference(s) |

| 1 | Acetylenedicarboxylic acid or its monopotassium salt | Methanol, H₂SO₄ | 72–88% | High yield, direct route | Long reaction time (4 days) | [2] |

| 2 | 2,3-Dibromosuccinic acid | Methanol, H₂SO₄, KOH or NaOH | Not specified, but described as high purity | Simple operations, low technical skill required | Two-step process | [3] |

| 3 | Maleic anhydride | Bromine, KOH, Methanol, H₂SO₄ | Not specified for the full sequence | Readily available starting material | Multi-step synthesis | [4] |

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[15][16][17][18]

-

Toxicity: DMAD is harmful if swallowed, in contact with skin, or if inhaled.[16] It is a lachrymator (causes tearing) and a vesicant (causes blistering).[1][2]

-

Corrosivity: It causes severe skin burns and eye damage.[18]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15][17]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash thoroughly after handling.[15]

-

Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure adequate ventilation and remove all sources of ignition.[15]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[16]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[15]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[17]

This guide provides a detailed overview of the synthesis and purification of this compound, intended to aid researchers in its safe and efficient preparation. The provided protocols and data should be used in conjunction with a thorough risk assessment and adherence to all institutional safety guidelines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN103664600A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Purification [chem.rochester.edu]

- 6. web.uvic.ca [web.uvic.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. reddit.com [reddit.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. This compound(762-42-5) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C6H6O4 | CID 12980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. himediadownloads.com [himediadownloads.com]

- 18. chemicalbook.com [chemicalbook.com]

"Dimethyl acetylenedicarboxylate" reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Dimethyl Acetylenedicarboxylate (B1228247) with Nucleophiles

Introduction

Dimethyl acetylenedicarboxylate (DMAD) is an organic compound with the chemical formula C₆H₆O₄.[1] It is a highly versatile and widely used reagent in organic synthesis. Structurally, it is a diester where two methyl ester groups are conjugated with a carbon-carbon triple bond. This conjugation results in a strong polarization of the triple bond, rendering the acetylenic carbons highly electrophilic.[1][2] Consequently, DMAD is exceptionally reactive towards a broad spectrum of nucleophiles and is also a potent dienophile and dipolarophile in cycloaddition reactions.[3][4]

This technical guide provides a comprehensive overview of the reactivity of DMAD with various nucleophiles, focusing on the core mechanisms, reaction outcomes, and synthetic applications. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize DMAD as a key building block for molecular construction.

Core Reactivity: Nucleophilic Addition (Michael-type Reaction)

The most fundamental reaction of DMAD is the nucleophilic addition across the activated alkyne, often referred to as a Michael-type addition. The electron-withdrawing nature of the two ester groups makes the triple bond susceptible to attack by nucleophiles.[3] The reaction is initiated by the attack of a nucleophile on one of the sp-hybridized carbon atoms, leading to the formation of a vinylic carbanion intermediate. This intermediate is then typically protonated to yield a stable substituted alkene. The stereochemistry of the resulting alkene (E or Z isomer) is often dependent on the nucleophile, solvent, and reaction conditions.

The general mechanism involves an initial attack followed by protonation to yield the final enamine or enol ether type product.

Caption: General mechanism of nucleophilic addition to DMAD.

Reactivity with Specific Nucleophiles

DMAD reacts with a wide array of nucleophiles, including those centered on nitrogen, sulfur, oxygen, carbon, and phosphorus atoms.

Nitrogen Nucleophiles

Nitrogen-containing compounds are among the most common nucleophiles used in reactions with DMAD. The outcomes are diverse, ranging from simple addition products to complex heterocyclic systems.

3.1.1 Primary and Secondary Amines

Primary and secondary amines readily add to DMAD to form enamines.[5] The reaction of aniline (B41778) with DMAD is a well-documented example, yielding dimethyl 2-(phenylamino)fumarate, which exists predominantly as the thermodynamically more stable (E)-isomer. The reaction proceeds via the nucleophilic attack of the amine's nitrogen lone pair on a triple bond carbon.[2]

Table 1: Reaction of DMAD with Nitrogen Nucleophiles

| Nucleophile | Reagents/Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Methanol (B129727), reflux, 48h | Dimethyl 2-(phenylamino)fumarate | Not specified | [6] |

| 1,2-Diamino-4-phenylimidazole | Methanol, cat. Acetic Acid, 60 min | Imidazo[1,5-b]pyridazine derivative | 68-89 | [3] |

| 2-Amino-1-benzylidenamino-4-methylimidazole | Benzene, boiling | Dimethyl-2-amino-1-benzylideneamino-1H-pyrrole-3,4-dicarboxylate and a pyrimidine (B1678525) derivative | Not specified | [3] |

| 7-Alkyl-8-amino-1,3-dimethylxanthines | Methanol | Pyrimido[1,2-e]purine and tricyclic derivatives | Not specified | [3][7] |

| Hydrazines | Varies | Imine tautomers | Not specified |[8] |

3.1.2 Experimental Protocol: Synthesis of Dimethyl 2-(phenylamino)fumarate

This protocol is adapted from a standard procedure for the reaction between aniline and DMAD.[6]

-

Materials:

-

Aniline (C₆H₅NH₂)

-

This compound (DMAD, C₆H₆O₄)

-

Anhydrous Methanol (CH₃OH)

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (5.0 mmol, 1.0 equiv.) in anhydrous methanol (5 mL).[6]

-

Addition of DMAD: While stirring the solution at room temperature, add this compound (5.0 mmol, 1.0 equiv.) dropwise. The addition is often exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 48 hours.[6]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure product.[6] The appropriate eluent system should be determined by thin-layer chromatography (TLC).

-

Caption: Experimental workflow for the synthesis of dimethyl 2-(phenylamino)fumarate.

Sulfur Nucleophiles

Thiols and their derivatives are effective nucleophiles for reactions with DMAD. The initial Michael addition of a thiol to DMAD is often followed by intramolecular cyclization if another nucleophilic site is present in the molecule.

3.2.1 Thiols and Thioamides

The reaction between thioamides, thioureas, or thiosemicarbazides with DMAD is a common method for synthesizing sulfur-containing heterocycles.[4] The reaction typically proceeds with the sulfur atom attacking the triple bond to form a thiolactam intermediate, which then undergoes aminolysis of an ester group to cyclize, forming products like 1,3-thiazolidin-4-ones or 1,3-thiazin-4-ones.[4]

Table 2: Reaction of DMAD with Sulfur Nucleophiles

| Nucleophile | Reagents/Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Thioamides / Thioureas | Varies | 1,3-Thiazolidin-4-ones or 1,3-Thiazin-4-ones | Not specified | [4] |

| 3,4-Dihydropyrimidine-2-thiones | Varies | Dihydrothiazolo[3,2-a]pyrimidines | Not specified |[7] |

Other Nucleophiles (Oxygen, Carbon, Phosphorus)

DMAD's reactivity extends to a variety of other nucleophiles.

-

Oxygen Nucleophiles: Alcohols can add to DMAD, particularly in base-induced oxa-Michael additions.[9] However, they are generally less reactive than nitrogen or sulfur nucleophiles.

-

Carbon Nucleophiles: Electron-rich alkenes like enol ethers can react with DMAD in [2+2] cycloaddition reactions to form cyclobutene (B1205218) derivatives.[10]

-

Phosphorus Nucleophiles: Triphenylphosphine and other phosphines react with DMAD to generate stable zwitterionic intermediates.[3] These zwitterions are highly valuable in multicomponent reactions, reacting with a third component (like an aldehyde or imine) to build complex molecular scaffolds.[11][12]

Cycloaddition Reactions

Beyond nucleophilic addition, DMAD is a classic electron-deficient π-system that readily participates in pericyclic reactions. Its high electrophilicity makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.[1][3][4]

-

[4+2] Cycloaddition (Diels-Alder): DMAD reacts with conjugated dienes to form cyclohexadiene derivatives.

-

[3+2] Cycloaddition (1,3-Dipolar): It reacts with 1,3-dipoles (e.g., azides, nitrones) to synthesize five-membered heterocyclic rings.[13]

-

[2+2] Cycloaddition: With electron-rich alkenes, such as enamines or enol ethers, DMAD can undergo thermal or photochemical [2+2] cycloadditions to yield cyclobutene systems.[10]

Caption: Cycloaddition pathways involving DMAD.

Conclusion

This compound is a powerful and versatile electrophile in organic synthesis. Its reactivity is dominated by two main pathways: nucleophilic Michael-type addition and pericyclic cycloaddition reactions. The ability of DMAD to react with a vast range of nitrogen, sulfur, carbon, and phosphorus nucleophiles allows for the straightforward synthesis of diverse functionalized acyclic molecules and a wide array of important heterocyclic scaffolds.[4] The specific reaction pathway and product outcome can often be controlled by the choice of nucleophile, solvent, and temperature, making DMAD an indispensable tool for synthetic chemists in academia and industry.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. A Multifield Study on this compound: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imine–enamine adducts from hydrazine addition to this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Pyridine-Catalyzed Reaction of this compound with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

Dimethyl Acetylenedicarboxylate: A Versatile Electrophile in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a highly versatile and reactive reagent in organic synthesis, primarily owing to its electrophilic nature. The electron-withdrawing character of the two ester groups flanking the carbon-carbon triple bond renders the alkyne susceptible to a wide array of nucleophilic attacks and cycloaddition reactions. This technical guide provides a comprehensive overview of the utility of DMAD as an electrophile in key organic transformations, including Diels-Alder reactions, Michael additions with a variety of nucleophiles, and multicomponent reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Introduction

Dimethyl acetylenedicarboxylate (DMAD), with the chemical formula C₆H₆O₄, is a colorless liquid that has established itself as a powerful building block in the synthesis of complex organic molecules. Its high electrophilicity makes it an excellent substrate for a multitude of reactions, enabling the construction of diverse carbocyclic and heterocyclic frameworks. This guide will delve into the core reactivity of DMAD as an electrophile, focusing on its applications in cycloaddition, Michael addition, and multicomponent reactions.

Cycloaddition Reactions: The Diels-Alder Reaction

DMAD is a potent dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. It readily reacts with a wide range of conjugated dienes to furnish substituted cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Reaction with Acyclic and Cyclic Dienes

DMAD undergoes facile Diels-Alder reactions with various dienes. The reaction conditions are often mild, a testament to the high reactivity of DMAD.

Table 1: Diels-Alder Reactions of DMAD with Various Dienes

| Diene | Reaction Conditions | Product | Yield (%) | Reference |

| Furan | Neat, room temperature, 24 h | Dimethyl 1,4-epoxy-1,4-dihydronaphthalene-2,3-dicarboxylate | >95 | N/A |

| Anthracene (B1667546) | Xylene, reflux, 30 min | Dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate | ~71-90 | |

| Cyclopentadiene | Ethyl acetate (B1210297), 0 °C to room temp. | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | High |

Experimental Protocol: Diels-Alder Reaction of Anthracene with DMAD

Materials:

-

Anthracene (0.80 g)

-

This compound (DMAD) (0.40 g, slight excess may be used)

-

Xylene (10 mL)

-

Ethyl acetate (for washing)

-

Hexane (B92381) (for washing)

-

25 mL round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Buchner funnel and filter flask

Procedure:

-

To a dry 25 mL round-bottomed flask containing a stir bar, add anthracene (0.80 g) and maleic anhydride (B1165640) (0.40g) - Note: This protocol is for maleic anhydride but can be adapted for DMAD by using an equimolar amount. Add xylene (10 mL).

-

Attach a reflux condenser and heat the mixture to a gentle reflux with stirring. The reaction progress can be monitored by the disappearance of the yellow color of the reactants.

-

After 30 minutes of reflux, remove the heat source and allow the solution to cool to room temperature.

-

Cool the flask in an ice bath for 10-15 minutes to complete the crystallization of the product.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with two small portions of cold ethyl acetate and then with hexane to remove any unreacted starting materials.

-

Dry the product in air or in a vacuum oven.

-

Determine the yield and characterize the product by melting point and spectroscopy.

Mechanistic Visualization

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state.

Caption: Generalized workflow of a Diels-Alder reaction.

Michael Addition Reactions

As a potent Michael acceptor, DMAD readily undergoes conjugate addition with a diverse range of nucleophiles, including those based on nitrogen, sulfur, phosphorus, and carbon. This reactivity provides a powerful tool for the formation of C-N, C-S, C-P, and C-C bonds.

Addition of Nitrogen Nucleophiles

Primary and secondary amines add to DMAD to form enamines, which are versatile synthetic intermediates.

Table 2: Michael Addition of Nitrogen Nucleophiles to DMAD

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Aniline (B41778) | Water | Room Temp | Dimethyl 2-(phenylamino)maleate | High | |

| Piperidine | Methanol | Room Temp | Dimethyl 2-(piperidin-1-yl)maleate | ~95 | N/A |

Experimental Protocol: Addition of Aniline to DMAD

Materials:

-

Aniline (500 mg)

-

This compound (DMAD) (equimolar amount)

-

Water (14 mL)

-

Concentrated Hydrochloric Acid (0.45 mL)

-

Sodium acetate (530 mg) in water (3 mL)

-

Erlenmeyer flask

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve aniline (500 mg) in water (14 mL) and add concentrated hydrochloric acid (0.45 mL) to form the aniline hydrochloride salt.

-

To this solution, add DMAD (equimolar amount) and swirl to mix.

-

Immediately add the sodium acetate solution. A white precipitate of the product should form.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

Recrystallize from a suitable solvent if necessary and characterize the product.

Addition of Sulfur Nucleophiles

Thiols readily add to DMAD, typically in the presence of a base catalyst, to yield vinyl sulfides.

Table 3: Michael Addition of Sulfur Nucleophiles to DMAD

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Thiophenol | None | Neat | 30 | Dimethyl 2-(phenylthio)maleate & fumarate | High | |

| Benzylthiol | None | Neat | 30 | Dimethyl 2-(benzylthio)maleate & fumarate | High |

Experimental Protocol: Addition of Thiophenol to DMAD

Materials:

-

Thiophenol (1 mmol)

-

This compound (DMAD) (1 mmol)

-

Round-bottom flask

-

Stir bar

Procedure:

-

In a round-bottom flask equipped with a stir bar, mix thiophenol (1 mmol) and DMAD (1 mmol).

-

Stir the neat mixture at 30 °C. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be purified by column chromatography on silica (B1680970) gel if necessary.

Addition of Phosphorus Nucleophiles

Tertiary phosphines, such as triphenylphosphine (B44618), react with DMAD to form stable phosphorus ylides. These ylides are valuable reagents in their own right, particularly in Wittig-type reactions.

Table 4: Michael Addition of Phosphorus Nucleophiles to DMAD

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Triphenylphosphine | Ethyl acetate | Room Temp | Dimethyl 2-(triphenylphosphoranylidene)succinate | High | |

| Triethyl phosphite | Diethyl ether | Room Temp | Diethyl 2-(diethoxyphosphoryl)-3-(methoxycarbonyl)acrylate | High |

Experimental Protocol: Synthesis of a Stable Phosphorus Ylide from Triphenylphosphine and DMAD

Materials:

-

Triphenylphosphine (1 mmol)

-

This compound (DMAD) (1 mmol)

-

A protic compound (e.g., an NH-acid like 3-methylpyrazole) (1 mmol)

-

Diethyl ether (cold)

-

Reaction vessel

Procedure:

-

In a suitable reaction vessel, dissolve triphenylphosphine (1 mmol) and the NH-acid (1 mmol) in a minimal amount of an appropriate solvent.

-

Add DMAD (1 mmol) to the solution with stirring at room temperature.

-

After a few minutes of stirring, the product typically precipitates.

-

Filter the solid product and wash it with cold diethyl ether (3 x 5 mL).

-

Dry the product to obtain the stable phosphorus ylide.

-

Characterize the product using IR, NMR, and mass spectrometry.

Mechanistic Visualization of Michael Addition

The Michael addition proceeds via the nucleophilic attack on one of the sp-hybridized carbons of DMAD, followed by protonation to yield the final adduct.

Caption: Generalized mechanism of a Michael addition reaction.

Multicomponent Reactions

DMAD is a valuable component in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. These reactions are highly atom-economical and offer a rapid route to molecular diversity.

Isocyanide-Based Multicomponent Reactions

A common class of MCRs involving DMAD utilizes isocyanides. The initial addition of the isocyanide to DMAD generates a zwitterionic intermediate that can be trapped by a third component, such as an aldehyde or an imine.

Table 5: Three-Component Reaction of Isocyanide, DMAD, and an Electrophile

| Isocyanide | Electrophile | Solvent | Temperature | Product Type | Yield (%) | Reference |

| Cyclohexyl isocyanide | Benzaldehyde (B42025) | Toluene | Reflux | Highly substituted iminocyclopentene | High | |

| tert-Butyl isocyanide | N-Tosylimine | CH₂Cl₂ | Room Temp | 2-Aminopyrrole | Good |

Experimental Protocol: Three-Component Reaction of Cyclohexyl Isocyanide, DMAD, and Benzaldehyde

Materials:

-

Cyclohexyl isocyanide (1 mmol)

-

This compound (DMAD) (1 mmol)

-

Benzaldehyde (1 mmol)

-

Toluene

-

Reaction flask with reflux condenser

Procedure:

-

In a reaction flask, dissolve cyclohexyl isocyanide (1 mmol), DMAD (1 mmol), and benzaldehyde (1 mmol) in toluene.

-

Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the highly substituted iminocyclopentene derivative.

Mechanistic Visualization of an Isocyanide-Based MCR

The reaction is initiated by the nucleophilic attack of the isocyanide on DMAD, forming a zwitterion that subsequently reacts with the electrophile.

Caption: General workflow for an isocyanide-based MCR with DMAD.

Spectroscopic Data of Representative Adducts

The characterization of the products from reactions involving DMAD is crucial for confirming their structures. Below is a summary of typical spectroscopic data for a Michael adduct.

Table 6: Spectroscopic Data for Dimethyl 2-(phenylamino)maleate

| Technique | Data |

| ¹H NMR (CDCl₃, δ) | 3.75 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 5.80 (s, 1H, =CH), 7.10-7.40 (m, 5H, Ar-H), 9.50 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, δ) | 51.5 (OCH₃), 52.0 (OCH₃), 95.0 (=CH), 118.0, 122.0, 129.0, 140.0 (Ar-C), 145.0 (C-N), 168.0 (C=O), 170.0 (C=O) |

| IR (KBr, cm⁻¹) | 3300 (N-H), 1720 (C=O, ester), 1680 (C=O, ester), 1600 (C=C) |

Note: Spectroscopic data are approximate and can vary based on the specific isomer and experimental conditions.

Conclusion

This compound continues to be an indispensable tool in the arsenal (B13267) of synthetic organic chemists. Its pronounced electrophilicity allows for a diverse range of transformations, including powerful C-C and C-heteroatom bond-forming reactions. The Diels-Alder reaction, Michael addition, and multicomponent reactions highlighted in this guide demonstrate the breadth of its utility. The provided experimental protocols and data serve as a starting point for researchers looking to harness the synthetic potential of this versatile reagent in the development of novel molecules with applications in medicine and materials science.

Spectroscopic Profile of Dimethyl Acetylenedicarboxylate: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl acetylenedicarboxylate (B1228247) (DMAD), a key reagent in organic synthesis. The document presents quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format for easy reference and comparison. Detailed experimental protocols, based on standard laboratory practices, are also provided to aid in the replication and interpretation of these data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for dimethyl acetylenedicarboxylate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.78 | Singlet | 6H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~53.0 | -OCH₃ |

| ~74.0 | -C≡C- |

| ~152.0 | C=O |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (methyl) |

| ~2250 | Weak | C≡C stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 142 | ~15 | [M]⁺ (Molecular Ion) |

| 111 | 100 | [M - OCH₃]⁺ |

| 83 | ~20 | [M - COOCH₃]⁺ |

| 59 | ~19 | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, a colorless liquid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or CCl₄) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00).

-

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. A standard single-pulse sequence is used with a pulse angle of 90 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz. A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the spectrometer's sample holder, and the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of obtaining and interpreting spectroscopic data for the structural elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility of Dimethyl Acetylenedicarboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethyl acetylenedicarboxylate (B1228247) (DMAD) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on a qualitative summary of its solubility, the underlying chemical principles governing its behavior, and detailed experimental protocols to enable researchers to determine precise quantitative solubility in their own laboratory settings.

Qualitative Solubility Profile of Dimethyl Acetylenedicarboxylate

This compound is widely reported to be soluble in a majority of common organic solvents.[1][2][3][4] It is immiscible with water.[1][3][4] Based on available information, the following table summarizes the qualitative solubility of DMAD.

| Solvent Class | Solvent | Qualitative Solubility |

| Polar Protic | Methanol | Soluble/Miscible |

| Ethanol | Soluble/Miscible | |

| Polar Aprotic | Acetone | Soluble/Miscible |

| Ethyl Acetate | Soluble/Miscible | |

| Dichloromethane (DCM) | Soluble/Miscible | |

| Chloroform | Soluble/Miscible | |

| Nonpolar | Toluene | Soluble/Miscible |

| Diethyl Ether | Soluble/Miscible | |

| Carbon Tetrachloride | Soluble/Miscible | |

| Hexane (B92381) | Expected to be soluble |

Note: "Miscible" implies that the substances will mix in all proportions to form a homogeneous solution. While hexane is not explicitly mentioned in the search results, given DMAD's overall non-polar character, it is expected to be soluble.

Factors Influencing the Solubility of this compound

The solubility of a compound is primarily dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6]

This compound (C₆H₆O₄) is a relatively small molecule with a linear geometry around the acetylene (B1199291) bond. Its key structural features influencing solubility are:

-

Ester Functional Groups (-COOCH₃): The two methyl ester groups are the most polar part of the molecule. The carbonyl (C=O) and ether (C-O-C) linkages in these groups can participate in dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors with protic solvents.[7][8][9]

-

Alkyne Bond (-C≡C-): The carbon-carbon triple bond is a region of high electron density, contributing to the molecule's reactivity, but it is largely nonpolar.

-

Methyl Groups (-CH₃): The two methyl groups are nonpolar.

The overall polarity of DMAD is moderate. It lacks the ability to act as a hydrogen bond donor, which limits its solubility in highly polar, protic solvents like water.[8][9] However, its ester groups allow for favorable interactions with a wide range of organic solvents.

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): DMAD is readily soluble due to strong dipole-dipole interactions between the ester groups and the polar functionalities of the solvent.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is high due to dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of DMAD's ester groups.[5]

-

In Nonpolar Solvents (e.g., Toluene, Diethyl Ether, Hexane): The nonpolar hydrocarbon backbone of DMAD allows for favorable van der Waals forces with nonpolar solvents, leading to good solubility.

Experimental Protocols for Determining Quantitative Solubility

To obtain precise solubility data, standardized experimental methods are necessary. The following protocols describe a general procedure for determining the solubility of a liquid solute like DMAD in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a common and straightforward method for determining the equilibrium solubility of a compound.[10][11][12][13]

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Glass vials with PTFE-lined caps

-

Syringe and syringe filter (pore size appropriate for removing any potential micro-emulsions or particulates)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add a known volume of the selected organic solvent to a glass vial.

-

Add an excess amount of DMAD to the solvent. The presence of a separate, undissolved phase of DMAD should be visible.

-

Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary study can be performed to determine the time required to reach a plateau in concentration.[13]

-

After equilibration, allow the mixture to stand undisturbed at the set temperature until the undissolved DMAD has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter and dispense the filtered supernatant into a pre-weighed evaporating dish or vial. Record the exact volume transferred.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the DMAD to evaporate.

-

Once the solvent is completely removed, weigh the dish or vial containing the DMAD residue.

-

Calculate the solubility in terms of mass per volume (e.g., g/100 mL).

Instrumental Analysis Method

For more precise measurements or for volatile solutes, quantifying the concentration of the saturated solution using an analytical instrument is preferred.

Materials:

-

Same as the gravimetric method, excluding the evaporating dish.

-

An appropriate analytical instrument, such as:

-

Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID).

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

UV-Vis Spectrophotometer.

-

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of DMAD in the chosen solvent with known concentrations.

-

Calibration Curve: Analyze the standard solutions using the chosen analytical instrument to generate a calibration curve that plots instrument response versus concentration.

-

Sample Preparation: Follow steps 1-7 of the gravimetric method to obtain a filtered, saturated solution of DMAD.

-

Dilution: Accurately dilute a known volume of the saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same instrumental method as for the standards.

-

Calculation: Use the instrument's response and the calibration curve to determine the concentration of DMAD in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualizations

Caption: Experimental workflow for determining the solubility of DMAD.

Caption: Logical workflow for solvent selection for reactions involving DMAD.

References

- 1. Dimethyl_acetylenedicarboxylate [chemeurope.com]

- 2. This compound CAS#: 762-42-5 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 762-42-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. quora.com [quora.com]

Dimethyl Acetylenedicarboxylate: A Comprehensive Technical Guide

Abstract

Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a highly versatile and reactive organic compound that has played a significant role in the advancement of synthetic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of DMAD. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key reaction pathways. The document traces the historical milestones of DMAD, from its early synthesis to its contemporary use in complex molecular constructions, including cycloaddition reactions, Michael additions, and multicomponent reactions.

Introduction

Dimethyl acetylenedicarboxylate (DMAD), with the chemical formula C₆H₆O₄, is an ester of acetylenedicarboxylic acid.[1] It is a colorless liquid characterized by a highly electrophilic carbon-carbon triple bond, flanked by two electron-withdrawing methyl ester groups.[1] This electronic feature is the primary determinant of its reactivity, making it a potent dienophile in Diels-Alder reactions and a strong Michael acceptor.[1] The compound's journey from a laboratory curiosity to an indispensable tool in organic synthesis is a testament to its remarkable chemical properties. This guide will delve into the key aspects of DMAD, providing both historical context and practical, technical information for its use in a research and development setting.

Discovery and History

The history of this compound is intertwined with the development of alkyne chemistry. While the exact date of its first synthesis is not definitively documented in the readily available literature, its use in significant organic reactions dates back to the late 19th century.

A pivotal moment in the history of DMAD was its use by A. Michael in 1893 in the first-ever documented 1,3-dipolar cycloaddition reaction. Michael reported the reaction of DMAD with phenyl azide (B81097), which, upon heating, yielded a triazole derivative. This seminal work laid the foundation for a class of reactions that would become fundamental in heterocyclic chemistry.

Early synthetic procedures for DMAD were often laborious. A historical method involved the bromination of maleic acid to yield dibromosuccinic acid, followed by dehydrohalogenation with potassium hydroxide (B78521) to form acetylenedicarboxylic acid. The final step was an esterification with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. Over the years, synthetic methods have been refined to improve yield, purity, and safety.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of DMAD is essential for its proper handling, characterization, and use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₄ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 95-98 °C at 19 mmHg | [2] |

| Density | 1.156 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰_D) | 1.447 | [1] |

| ¹H NMR (CDCl₃) | δ 3.80 (s, 6H) | [3][4] |

| ¹³C NMR (CDCl₃) | δ 152.0 (C=O), 76.9 (C≡C), 53.2 (OCH₃) | [4][5] |

| Infrared (IR, neat) | ν 2250 (C≡C), 1720 (C=O) cm⁻¹ | [6] |

| Mass Spectrum (EI) | m/z 142 (M⁺), 111, 83, 59 | [5] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and some of its key reactions.

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[2]

Procedure:

-

In a 2-liter round-bottomed flask, 400 g (510 mL, 12.5 moles) of methanol is cooled in an ice bath.

-

With continuous cooling and stirring, 200 g (111 mL, 2.04 moles) of concentrated sulfuric acid is added in small portions.

-

To this cooled solution, 100 g (0.66 mole) of potassium acid salt of acetylenedicarboxylic acid is added.

-

The flask is fitted with a calcium chloride drying tube and allowed to stand at room temperature for 4 days with occasional swirling.

-

The liquid is decanted from the inorganic salt, and the salt is washed with 500 mL of cold water.

-

The combined liquids are extracted with five 500-mL portions of diethyl ether.

-

The combined ether extracts are washed successively with 200 mL of cold water, 150 mL of saturated sodium bicarbonate solution, and 200 mL of cold water.

-

The ether solution is dried over anhydrous calcium chloride.

-

The ether is removed by distillation on a steam bath.

-

The residual ester is distilled under reduced pressure. The fraction boiling at 95–98 °C/19 mm Hg is collected. The yield is 67–82 g (72–88%).

Safety Note: this compound is a potent lachrymator and vesicant; it should be handled with extreme care in a well-ventilated fume hood.[2]

This method provides an alternative route to DMAD.[7]

Procedure:

-

Dissolve 2,3-dibromosuccinic acid in methanol.

-

With continuous stirring, slowly add concentrated sulfuric acid dropwise to the reaction mixture.

-

Allow the reaction to proceed for 2-3 hours to form 2,3-dibromomethyl succinate (B1194679).

-

Isolate the 2,3-dibromomethyl succinate and dissolve it in ethanol (B145695).

-

Add an alkaline material (e.g., potassium hydroxide) and heat the mixture to reflux.

-

After the reaction is complete, perform a standard aqueous workup and purification by distillation to obtain this compound.

Key Reactions of this compound

Procedure:

-

In a round-bottomed flask, dissolve this compound (10 mmol) in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (B3395910) (12 mmol) to the solution with stirring. The reaction is often exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

This reaction is a classic example of a Huisgen cycloaddition.[8][9]

Procedure:

-

Dissolve this compound (5 mmol) and benzyl (B1604629) azide (5 mmol) in a suitable solvent such as ethanol or toluene (B28343) in a round-bottomed flask.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, a triazole, can be purified by column chromatography or recrystallization.

DMAD readily undergoes Michael addition with various nucleophiles.[10][11]

Procedure:

-

Dissolve this compound (10 mmol) in a suitable solvent like methanol or acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the amine (e.g., piperidine, 10 mmol) in the same solvent.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting enamine product can be purified by column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic and reaction pathways involving this compound.

Caption: Historical synthesis of DMAD.

Caption: Diels-Alder reaction of DMAD.

Caption: 1,3-Dipolar cycloaddition with DMAD.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound(762-42-5) 1H NMR [m.chemicalbook.com]

- 4. Solved Interpret both the 1 H and 13C NMR spectra | Chegg.com [chegg.com]

- 5. This compound | C6H6O4 | CID 12980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. CN103664600A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives | MDPI [mdpi.com]

Quantum Chemical Insights into Dimethyl Acetylenedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction